molecular formula C10H12FNO2 B1408607 tert-Butyl 3-fluoropicolinate CAS No. 1934827-83-4

tert-Butyl 3-fluoropicolinate

Cat. No. B1408607
M. Wt: 197.21 g/mol
InChI Key: XOLAQCBNGMBLPQ-UHFFFAOYSA-N
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Description

Tert-Butyl 3-fluoropicolinate is a chemical compound with the CAS Number: 1934827-83-4 and a molecular weight of 197.21 . It is typically stored in an inert atmosphere at room temperature . The compound is liquid in its physical form .


Molecular Structure Analysis

The linear formula of tert-Butyl 3-fluoropicolinate is C10H12FNO2 . This indicates that the molecule is composed of 10 carbon atoms, 12 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

Tert-Butyl 3-fluoropicolinate is a liquid at room temperature . It is stored in an inert atmosphere .

Scientific Research Applications

Synthesis and Chemical Reactions

tert-Butyl 3-fluoropicolinate has been explored in various synthetic and chemical reaction contexts. It has been involved in the metal-free oxidative coupling of tetrahydroisoquinolines and 3-fluorooxindoles on water, demonstrating its utility in creating complex molecules under mild and safe conditions (Ji et al., 2019). Similarly, the compound tert-butyl hypofluorite, related to tert-butyl 3-fluoropicolinate, has been synthesized and characterized, showing its reactivity in adding to olefins to form fluorinated compounds (Appelman et al., 1993).

Organic Synthesis and Protection of Carboxylic Acids

In the field of organic synthesis, tert-butyl 3-fluoropicolinate analogues have been used as reagents for the protection of carboxylic acids in fluorous synthesis (Pardo et al., 2001). This application is significant for the synthesis of medium-size nonpolar carboxylic acids, highlighting the compound's versatility in synthetic chemistry.

Agricultural Applications

The compound has also been found to be significant in the development of herbicidal activities. For instance, derivatives of tert-butyl 3-fluoropicolinate have been prepared and shown to possess significant herbicidal activity against various weeds (Kudo et al., 1998). This showcases its potential utility in agricultural sciences.

Pharmaceutical Research

In pharmaceutical research, tert-butyl 3-fluoropicolinate derivatives have been explored for their role in synthesizing compounds with potential therapeutic applications. For instance, new fluoroquinolones active against resistant Mycobacterium tuberculosis strains have been synthesized using tert-butyl 3-fluoropicolinate related structures (Guerrini et al., 2013).

Safety And Hazards

The safety information for tert-Butyl 3-fluoropicolinate includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

While specific future directions for tert-Butyl 3-fluoropicolinate are not mentioned in the available literature, the compound’s tert-butyl group has been highlighted as a potential functional group in strategic synthetic planning for complex molecular architectures . This suggests that tert-Butyl 3-fluoropicolinate could have potential applications in the synthesis of complex organic compounds.

properties

IUPAC Name

tert-butyl 3-fluoropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c1-10(2,3)14-9(13)8-7(11)5-4-6-12-8/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOLAQCBNGMBLPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC=N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-fluoropicolinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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